(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Overview
Description
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is a complex organic compound that features both a hydrazone and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of cyclohexanone with hydrazine to form cyclohexanone hydrazone.
Carbamoylation: The hydrazone is then reacted with an isocyanate to introduce the carbamoyl group, forming 2-(2-carbamoylhydrazono)cyclohexanone.
Condensation with Isonicotinic Acid: Finally, the compound is condensed with isonicotinic acid under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, potentially altering its biological activity.
Reduction: Reduction reactions can convert the hydrazone group to an amine, which may be useful in further synthetic modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its hydrazone group can form stable complexes with metal ions, making it useful in metalloprotein studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzymes or disrupting cellular processes. The isonicotinic acid moiety may interact with nicotinic acid receptors or other biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide: Known for its use in tuberculosis treatment, this compound shares the isonicotinic acid moiety but lacks the cyclohexyl and carbamoylhydrazono groups.
Cyclohexanone Hydrazone: This compound is a simpler hydrazone derivative without the isonicotinic acid moiety.
Carbamoylhydrazones: A class of compounds with similar hydrazone structures but varying substituents.
Uniqueness
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is unique due to its combination of a cyclohexyl ring, a carbamoylhydrazono group, and an isonicotinic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activities not seen in simpler analogs.
Properties
IUPAC Name |
2-[(2E)-2-(carbamoylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHFIJNPLBMVMV-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/C(C1)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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